molecular formula C19H21BrN4O2 B11447178 Cyclohexyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11447178
M. Wt: 417.3 g/mol
InChI Key: VLGGBANUPWLZLZ-UHFFFAOYSA-N
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Description

Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a multi-step process involving the formation of the triazolopyrimidine core followed by functionalization. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and results in high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve overall yield, making it a viable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, which can exhibit different biological activities .

Scientific Research Applications

Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This compound has been shown to inhibit kinases and other enzymes involved in cell signaling pathways, which can lead to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclohexyl and bromophenyl groups contribute to its unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H21BrN4O2

Molecular Weight

417.3 g/mol

IUPAC Name

cyclohexyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H21BrN4O2/c1-12-16(18(25)26-15-5-3-2-4-6-15)17(13-7-9-14(20)10-8-13)24-19(23-12)21-11-22-24/h7-11,15,17H,2-6H2,1H3,(H,21,22,23)

InChI Key

VLGGBANUPWLZLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Br)C(=O)OC4CCCCC4

Origin of Product

United States

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